molecular formula C25H30Cl2N2O4 B2474735 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride CAS No. 1327614-76-5

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride

Cat. No.: B2474735
CAS No.: 1327614-76-5
M. Wt: 493.43
InChI Key: NVPNSOVNRCURAT-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound features a benzo[d][1,3]dioxole moiety linked via a methyl group to a piperazine ring, which is further connected to a naphthalen-1-yloxy-propan-2-ol backbone. The dihydrochloride salt form enhances its solubility and stability for pharmacological applications .

Synthesis:
Synthesis typically involves multi-step reactions, including alkylation of piperazine with a benzo[d][1,3]dioxole-methyl intermediate, followed by coupling to a naphthalen-1-yloxy-propan-2-ol derivative. Final dihydrochloride salt formation is achieved via acid treatment .

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4.2ClH/c28-21(17-29-23-7-3-5-20-4-1-2-6-22(20)23)16-27-12-10-26(11-13-27)15-19-8-9-24-25(14-19)31-18-30-24;;/h1-9,14,21,28H,10-13,15-18H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPNSOVNRCURAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COC4=CC=CC5=CC=CC=C54)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride is a complex organic compound with potential therapeutic applications. Its structural components, including a piperazine ring and benzo[d][1,3]dioxole moiety, suggest interactions with various biological targets. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H24Cl2N2O3, with a molecular weight of approximately 432.32 g/mol. The presence of the piperazine ring is significant as it is commonly found in many pharmaceuticals due to its ability to interact with neurotransmitter receptors.

Research indicates that the compound primarily interacts with neurotransmitter receptors involved in serotonin and dopamine signaling pathways. Such interactions can lead to various pharmacological effects, including:

  • Antidepressant Activity : Similar compounds have shown promise in alleviating depression by modulating serotonin levels.
  • Antipsychotic Effects : Modifications in the piperazine structure can enhance affinity for dopamine receptors, potentially leading to antipsychotic properties.

Biological Activity Data

The biological activity of this compound has been assessed through various studies. Below is a summary of key findings:

Study Findings Methodology
Neurotransmitter Interaction High affinity for serotonin and dopamine receptorsRadiolabeled binding assays
Anticancer Activity Significant cytotoxic effects on cancer cell lines (IC50 values < 10 µM)MTT assay on HepG2 and HCT116 cells
Antidepressant Models Reduced immobility in forced swim testsIn vivo behavioral tests

Case Studies

  • Antidepressant Effects : In a study evaluating the antidepressant potential of similar piperazine derivatives, compounds exhibited significant reductions in depressive-like behaviors in rodent models. The study highlighted the importance of the benzo[d][1,3]dioxole moiety in enhancing serotonergic activity .
  • Anticancer Activity : Another investigation focused on the anticancer properties of related compounds demonstrated that they induced apoptosis in cancer cells via the mitochondrial pathway. The study reported IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the piperazine ring and substituents significantly influence the compound's affinity for its biological targets. For instance:

  • Compounds with additional halogen substitutions showed enhanced receptor binding affinity.
  • Variations in the naphthalenic moiety influenced lipophilicity and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Biological Activities Distinctive Properties
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride Benzo[d][1,3]dioxole, piperazine, naphthalen-1-yloxy-propan-2-ol, dihydrochloride salt Anticipated CNS modulation (based on analogs) Enhanced solubility and stability due to dihydrochloride salt; dual aromatic/heterocyclic motifs
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride Fluorophenyl group replaces benzo[d][1,3]dioxole Dopamine receptor antagonism; potential antipsychotic activity Increased lipophilicity from fluorophenyl group may improve blood-brain barrier penetration
1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol Naphthalen-2-ol instead of naphthalen-1-yloxy-propan-2-ol Anticancer activity (in vitro models) Hydroxyl group at naphthalen-2-position may enhance hydrogen bonding with biological targets
Piribedil Simplified benzo[d][1,3]dioxole-piperazine structure without naphthalene Dopamine agonist; used in Parkinson’s disease Smaller molecular size allows for rapid CNS uptake but limits multi-target interactions
BPPU (1-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea) Urea linker and phenyl group instead of naphthalen-1-yloxy-propan-2-ol Anticonvulsant and antidepressant effects Urea moiety enhances binding to serotonin receptors
N-(2-(4-(2-(Naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride Carboxamide linker and acetylated piperazine Antimicrobial activity (broad-spectrum) Acetyl group may reduce metabolic degradation compared to hydroxyl-containing analogs

Key Comparative Insights :

Structural Flexibility vs. In contrast, Piribedil’s compact structure limits its binding to dopamine receptors only .

Salt Form Advantages: The dihydrochloride salt improves aqueous solubility compared to non-salt analogs like 1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol, which may require formulation aids for bioavailability .

Functional Group Impact :

  • Urea or carboxamide linkers in analogs like BPPU or N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride enable hydrogen bonding with enzymes or receptors, whereas the target compound’s hydroxyl group may favor ionic interactions .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with cyclization to form the benzo[d][1,3]dioxole core, followed by coupling with a piperazine derivative. A common approach includes:

  • Cyclization : Catechol and formaldehyde are reacted under acidic conditions to form the benzo[d][1,3]dioxole intermediate.
  • Piperazine functionalization : The intermediate is alkylated with a piperazine derivative using coupling agents like potassium carbonate in solvents such as xylene.
  • Naphthalene coupling : The final step involves reacting the piperazine derivative with naphthalen-1-ol under nucleophilic substitution conditions. Critical parameters include temperature control (70–120°C), pH adjustment, and reaction time optimization (8–24 hours) to achieve yields >70% .

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the integration of protons in the benzo[d][1,3]dioxole, piperazine, and naphthalene moieties.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 493.425 (molecular formula C₂₅H₃₀Cl₂N₂O₄) .
  • Elemental Analysis : Validates the stoichiometry of carbon, hydrogen, and nitrogen within ±0.3% of theoretical values .

Q. What preliminary biological activities have been reported for this compound?

Studies indicate potential anticonvulsant and antidepressant properties. In rodent models, the compound reduced seizure duration by 40–60% at 10 mg/kg (intraperitoneal administration) and showed serotonin receptor modulation in vitro (IC₅₀ = 120 nM). These effects are attributed to its dual interaction with GABAergic and monoaminergic systems .

Q. How should researchers handle stability and storage of this compound?

The compound is hygroscopic and light-sensitive. Recommended storage conditions include:

  • Temperature : –20°C in airtight containers.
  • Solubility : Dissolve in DMSO (50 mg/mL) for in vitro assays, avoiding aqueous buffers due to hydrolysis risks. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinity be resolved?

Discrepancies in reported IC₅₀ values (e.g., serotonin receptors: 120 nM vs. 250 nM) may arise from assay variability (e.g., radioligand vs. functional assays). To reconcile results:

  • Use orthogonal methods like surface plasmon resonance (SPR) to measure binding kinetics.
  • Validate with in vivo electrophysiology to correlate receptor occupancy with functional outcomes .

Q. What are the key chemical reactivity features of this compound?

The compound’s reactivity is driven by:

  • Piperazine nitrogen nucleophilicity : Participates in alkylation/acylation reactions (e.g., with chloroacetone).
  • Naphthyl ether cleavage : Susceptible to acid-catalyzed hydrolysis (HCl, 100°C), yielding 1-naphthol.
  • Oxidation : The benzo[d][1,3]dioxole moiety oxidizes to a quinone derivative under strong oxidizing conditions (e.g., KMnO₄) .

Q. What advanced analytical methods are recommended for studying its pharmacokinetics?

  • LC-MS/MS : Quantifies plasma concentrations with a lower limit of detection (LLOD) of 0.1 ng/mL.
  • Microsomal stability assays : Assess hepatic metabolism using human liver microsomes (HLM), revealing a half-life (t₁/₂) of 2.3 hours.
  • Plasma protein binding : Equilibrium dialysis shows 89% binding to albumin, impacting bioavailability .

Q. How does this compound compare structurally and functionally to analogs with similar scaffolds?

Comparative studies with analogs (e.g., 1-(4-benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride) reveal:

  • Enhanced lipophilicity : LogP = 3.2 (vs. 2.8 for the analog), improving blood-brain barrier penetration.
  • Reduced off-target activity : 10-fold lower affinity for α₁-adrenergic receptors compared to analogs with bulkier substituents .

Q. What strategies optimize its selectivity for CNS targets versus peripheral receptors?

  • Structural modifications : Introduce polar groups (e.g., hydroxyl) to reduce peripheral distribution.
  • Prodrug design : Mask the hydroxyl group with ester prodrugs to enhance CNS delivery, followed by enzymatic cleavage in situ.
  • In silico modeling : Docking studies using cryo-EM structures of serotonin receptors guide residue-specific interactions .

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